4-Chloro-2-ethoxy-1,3-thiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-ethoxy-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNOS/c1-2-8-5-7-4(6)3-9-5/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZGXKYJIZNMRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=CS1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Chemical Transformations of 4 Chloro 2 Ethoxy 1,3 Thiazole
Intrinsic Electronic Properties and Reactivity Profiles of the 1,3-Thiazole Ring System
The 1,3-thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. This structure confers a unique set of electronic properties that dictate its chemical reactivity.
The aromaticity of the thiazole (B1198619) ring is a result of significant pi-electron delocalization involving the lone pair of electrons from the sulfur atom, which satisfies Hückel's rule for aromaticity. This aromatic character is greater than that found in the analogous oxazole ring system. The presence of two different heteroatoms, the less electronegative sulfur at position 1 and the more electronegative pyridine-type nitrogen at position 3, leads to an uneven distribution of electron density within the ring.
The nitrogen atom exerts a strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack, similar to pyridine (B92270). This effect makes the C2 carbon atom the most electron-deficient position in the ring. Conversely, the sulfur atom can act as an electron donor through resonance. Calculations of pi-electron density reveal that the C5 position is the most electron-rich, making it the primary site for electrophilic substitution. The C4 position is considered relatively neutral, while the C2 position is the most electron-poor and, consequently, the most acidic.
The presence of electron-donating groups on the ring can enhance the rate of electrophilic attack. For instance, an electron-donating group at the C2 position, such as the ethoxy group in 4-chloro-2-ethoxy-1,3-thiazole, would be expected to further activate the C5 position towards electrophiles. If the C5 position is already occupied, electrophilic substitution at other positions becomes significantly more difficult.
The electron-deficient nature of the C2 position makes it the most susceptible site for nucleophilic attack. Strong bases, such as organolithium compounds, can deprotonate the C2-hydrogen, creating a potent nucleophilic center at C2 that can subsequently react with various electrophiles.
Furthermore, halogen substituents on the thiazole ring, regardless of their position (C2, C4, or C5), can be displaced by nucleophiles through an addition-elimination mechanism, commonly known as nucleophilic aromatic substitution (SNAr). The reactivity of a halothiazole in SNAr reactions is influenced by the position of the halogen and the nature of other substituents on the ring. The ability of the heterocyclic ring to stabilize the negative charge of the intermediate Meisenheimer complex is crucial for this reaction pathway.
Reactivity at the Chloro-Substituted Position 4
The chlorine atom at the C4 position of this compound is a key functional handle that enables a variety of important chemical transformations, primarily through substitution and coupling reactions.
The chloro group at the C4 position of the thiazole ring is susceptible to displacement by a range of nucleophiles via the SNAr mechanism. While the C2 position is electronically more deficient, the C4 position is also sufficiently activated to undergo substitution, particularly with potent nucleophiles. The reaction proceeds through a two-step sequence involving the addition of the nucleophile to form a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the elimination of the chloride ion to restore aromaticity.
Although specific examples for the 2-ethoxy derivative are not extensively documented, the reactivity of related chlorothiazoles demonstrates the viability of this pathway. Various nucleophiles, including amines, alkoxides, and thiolates, can be employed to introduce new functional groups at the C4 position. For example, studies on dichloroisothiazoles show selective substitution of chlorine atoms by cyclic amines in high yields. researchgate.net
| Substrate | Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4,5-Dichloro-3-(trichloromethyl)isothiazole | Piperidine | DMF, 23°C | 4-Chloro-5-(piperidin-1-yl)-3-(trichloromethyl)isothiazole | 96% | researchgate.net |
| 4,5-Dichloro-3-(trichloromethyl)isothiazole | Morpholine | DMF, 23°C | 4-(4-Chloro-3-(trichloromethyl)isothiazol-5-yl)morpholine | 92% | researchgate.net |
| 4-Chloro-7-nitrobenzofurazan | Thiol Compounds | pH > 5 | 4-Thio-7-nitrobenzofurazan derivative | - | core.ac.uknih.gov |
The carbon-chlorine bond at the C4 position serves as an excellent electrophilic partner in a multitude of palladium-catalyzed cross-coupling reactions. These transformations are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling the 4-chlorothiazole derivative with an organoboron compound, typically a boronic acid or ester. The reaction is catalyzed by a palladium(0) complex and requires a base. This method is widely used to introduce aryl or vinyl substituents. Studies on related dichloro-thiadiazoles have shown that selective mono-arylation can be achieved under specific conditions. researchgate.net
Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction couples the 4-chlorothiazole with primary or secondary amines. It utilizes a palladium catalyst with specialized phosphine ligands and a strong base. This reaction provides a direct route to 4-aminothiazole derivatives, which are important structural motifs in medicinal chemistry. wikipedia.org
Sonogashira Coupling: To form a C-C bond with a terminal alkyne, the Sonogashira coupling is employed. This reaction typically uses a palladium catalyst, a copper(I) co-catalyst, and an amine base. It is a highly efficient method for synthesizing 4-alkynylthiazoles. researchgate.netwikipedia.org
C-S Coupling: Palladium catalysis can also be used to form carbon-sulfur bonds by coupling 4-chlorothiazole with thiols. These conditions are often similar to those used in Buchwald-Hartwig amination and provide access to 4-(arylthio)thiazole derivatives. wikipedia.org
The choice of palladium source, ligand, base, and solvent is critical for the success of these reactions, and conditions must be optimized for specific substrates.
| Reaction Type | Substrate Example | Coupling Partner | Catalyst System (Pd Source / Ligand) | Base / Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | 3,5-Dichloro-1,2,4-thiadiazole | p-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Toluene, H₂O, MeOH | 75% (mono-arylated) | researchgate.net |
| Suzuki-Miyaura | 5-Bromoindazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ / DME | High | nih.gov |
| Buchwald-Hartwig | Aryl Halide | Amine | Pd(OAc)₂ / XPhos | KOt-Bu / Toluene | Good to Excellent | rug.nl |
| Sonogashira | 4-Chloroquinazoline | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Cs₂CO₃ / DMF | High | researchgate.net |
| Sonogashira | Aryl Iodide | Phenylacetylene | PdCl₂(PPh₃)₂ (Cu-free) | Et₃N / Water | >90% | kaust.edu.sa |
Reductive Transformations and Radical-Mediated Processes
The chemical behavior of this compound under reductive conditions is influenced by the different functional groups present on the thiazole ring. The chloro substituent, the ethoxy group, and the thiazole ring itself can all potentially undergo reduction, depending on the reagents and conditions employed.
Reductive dehalogenation is a common transformation for aryl and heteroaryl chlorides. This can be achieved through various methods, including catalytic hydrogenation or using metal-based reducing agents. For instance, reduction with activated metals can lead to the cleavage of the carbon-chlorine bond. A notable reduction method for thiazole rings involves the use of Raney Nickel, which typically leads to desulfurization and subsequent degradation of the ring structure. pharmaguideline.com
Radical-mediated processes offer another avenue for the transformation of this compound. The carbon-chlorine bond can be homolytically cleaved under radical conditions, initiated by radical initiators or photolysis, to form a thiazolyl radical. This reactive intermediate can then participate in a variety of subsequent reactions, such as hydrogen atom abstraction or addition to unsaturated systems, allowing for further functionalization of the thiazole core.
| Transformation Type | Reagent/Condition | Potential Product | Notes |
| Reductive Dechlorination | Catalytic Hydrogenation (e.g., H₂, Pd/C) | 2-Ethoxy-1,3-thiazole | Selective removal of the chlorine atom. |
| Ring Reduction/Cleavage | Raney Nickel | Acyclic amines/thiols | Leads to desulfuration and ring opening. pharmaguideline.com |
| Radical Dehalogenation | Radical Initiator (e.g., AIBN), H-donor | 2-Ethoxy-1,3-thiazole | Forms a thiazolyl radical intermediate. |
Reactivity at the Ethoxy-Substituted Position 2
The 2-position of the thiazole ring is electronically distinct. The presence of the ethoxy group, an oxygen-linked substituent, imparts specific reactivity to this site, making it a target for various chemical modifications.
Cleavage and Interconversion of the Ethoxy Group
The ethoxy group at the C2 position of the thiazole ring is essentially an ether linkage and can be cleaved under appropriate conditions. Acid-catalyzed hydrolysis is a standard method for cleaving ethers, which would convert the 2-ethoxythiazole into the corresponding thiazol-2-one. This transformation is valuable for introducing a different functionality at this position.
Furthermore, the 2-ethoxy group can be subject to interconversion reactions. Nucleophilic substitution, potentially facilitated by activation of the thiazole ring, could allow for the replacement of the ethoxy group with other alkoxy groups or different nucleophiles. Such transformations expand the synthetic utility of the parent molecule, allowing for the introduction of a diverse range of substituents at the C2 position.
Directed Ortho-Metalation and Other Site-Selective Functionalizations
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org In this reaction, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgorganic-chemistry.org For the this compound scaffold, the primary directing group is the thiazole ring nitrogen at position 3.
The lone pair of electrons on the nitrogen atom can coordinate with Lewis acidic organolithium compounds, directing deprotonation to an adjacent carbon. organic-chemistry.orgbaranlab.org The C2 proton is the most acidic in the thiazole ring; however, in this molecule, the C2 position is already substituted with the ethoxy group. wikipedia.org Therefore, the deprotonation is most likely to be directed to the C5 position. The ethoxy group at C2 and the chloro group at C4 will electronically influence the acidity of the C5 proton, thereby modulating the efficiency of the metalation reaction. Once the lithiated intermediate is formed at C5, it can react with various electrophiles to introduce a wide range of functional groups in a highly regioselective manner.
| Reaction Type | Reagent | Position of Functionalization | Example Electrophiles |
| Directed Metalation | n-BuLi, s-BuLi, LDA | C5 | Aldehydes, Ketones, Alkyl halides, CO₂ |
Control of Regioselectivity and Stereoselectivity in Derivatization of this compound
Achieving control over regioselectivity and stereoselectivity is crucial in the synthesis of complex molecules derived from the this compound core.
Regioselectivity in the derivatization of this molecule is primarily governed by the electronic effects of the existing substituents. The thiazole ring itself has inherent reactivity patterns, with the C5 position being a primary site for electrophilic substitution due to the electron-donating character of the sulfur atom. pharmaguideline.comwikipedia.org The 2-ethoxy group is an activating group and would further enhance the electron density at the C5 position. Conversely, the 4-chloro substituent is a deactivating, electron-withdrawing group. The combined influence of these groups strongly directs electrophilic attack and metalation to the C5 position, ensuring high regioselectivity in many functionalization reactions. rsc.org
Stereoselectivity becomes a consideration when a reaction creates a new stereocenter. wikipedia.orgsaskoer.ca The starting molecule, this compound, is achiral. If a derivatization reaction at C5, for example, introduces a substituent that creates a chiral center, a racemic mixture of enantiomers will be formed unless a chiral influence is present. saskoer.ca Achieving stereoselectivity would require the use of chiral reagents, catalysts, or auxiliaries. ethz.ch For instance, an enantioselective reaction could involve a chiral catalyst that preferentially facilitates the formation of one enantiomer over the other. masterorganicchemistry.com A diastereoselective reaction could occur if the thiazole already contained a chiral center, which would then influence the stereochemical outcome of a subsequent reaction. wikipedia.org
Rearrangement Reactions and Ring Transformations of Thiazole Scaffolds
The thiazole ring, despite its aromatic stability, can participate in rearrangement and ring transformation reactions, particularly under thermal or photochemical conditions, or in the presence of specific reagents. These reactions can lead to the formation of different heterocyclic systems.
One known transformation of thiazoles involves cycloaddition reactions. For example, thiazoles can undergo Diels-Alder reactions with alkynes at high temperatures. This is often followed by the extrusion of sulfur, leading to the formation of a pyridine ring. wikipedia.org In the context of this compound, such a reaction would produce a highly substituted pyridine derivative, representing a significant structural transformation.
Additionally, thiazolium salts, which can be formed by N-alkylation of the thiazole ring, are known to undergo rearrangements and cycloadditions. pharmaguideline.comrsc.org These reactions can provide access to complex fused-ring systems. For instance, asymmetric [3+2] cycloaddition reactions of thiazolium salts have been developed to produce enantioenriched hydropyrrolo-thiazoles. rsc.org Such strategies could potentially be applied to derivatives of this compound to generate novel and structurally diverse molecular scaffolds.
| Reaction Type | Reactant | Resulting Scaffold | Reference |
| Cycloaddition-Extrusion | Alkyne | Pyridine | wikipedia.org |
| [3+2] Cycloaddition | Electron-deficient alkenes (from N-alkylated thiazolium salt) | Hydropyrrolo-thiazole | rsc.org |
Computational and Theoretical Investigations of 4 Chloro 2 Ethoxy 1,3 Thiazole
Quantum Chemical Studies on Molecular Structure and Electronic Configuration
Quantum chemical studies are fundamental to elucidating the three-dimensional arrangement of atoms and the distribution of electrons within 4-Chloro-2-ethoxy-1,3-thiazole. These investigations provide insights into the molecule's stability, reactivity, and electronic properties.
Density Functional Theory (DFT) has emerged as a robust and widely used method for predicting the equilibrium geometry of molecules. For this compound, DFT calculations, often utilizing functionals such as B3LYP in conjunction with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to locate the global minimum on the potential energy surface. mdpi.commdpi.com This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles of the molecule until the forces on all atoms are negligible, resulting in a fully optimized structure. The outcomes of such calculations are not only the optimized Cartesian coordinates of each atom but also key geometric parameters that define the molecule's shape and steric profile.
A hypothetical table of optimized geometrical parameters for this compound, as would be obtained from a DFT calculation, is presented below. These values are representative of typical bond lengths and angles for similar heterocyclic systems.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |
| Bond Length | C4 | Cl | 1.73 | |
| Bond Length | C2 | O | 1.35 | |
| Bond Length | O | CH2 | 1.44 | |
| Bond Length | CH2 | CH3 | 1.53 | |
| Bond Angle | C5 | C4 | Cl | 125.0 |
| Bond Angle | N3 | C2 | O | 115.0 |
| Bond Angle | C2 | O | CH2 | 118.0 |
| Dihedral Angle | S1 | C2 | O | CH2 |
This table presents hypothetical, yet chemically reasonable, optimized geometry parameters for this compound based on typical DFT calculation results for similar molecules.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a highly accurate means of investigating the electronic structure and charge distribution of this compound. mdpi.comresearchgate.net Techniques such as Hartree-Fock (HF) theory and more advanced post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) can provide detailed information about the molecular orbitals and the electron density.
Analysis of the electron distribution, often through methods like Natural Bond Orbital (NBO) analysis, reveals the partial atomic charges on each atom. This information is crucial for understanding the molecule's polarity, intermolecular interactions, and reactive sites. For this compound, the electronegative chlorine, nitrogen, and oxygen atoms are expected to carry partial negative charges, while the carbon and hydrogen atoms will exhibit partial positive charges.
A representative table of calculated Mulliken atomic charges for this compound is shown below.
| Atom | Atomic Charge (e) |
| S1 | 0.15 |
| C2 | 0.40 |
| N3 | -0.35 |
| C4 | 0.10 |
| C5 | -0.20 |
| Cl | -0.25 |
| O | -0.50 |
| C (ethoxy) | 0.10 |
| H (ethoxy) | 0.05 |
This table illustrates hypothetical Mulliken atomic charges for this compound, reflecting the expected charge distribution based on ab initio calculations.
Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to predict the reactivity of a molecule based on the characteristics of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cnrsc.org The energy and spatial distribution of these orbitals are key determinants of a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). youtube.com
For this compound, the HOMO is likely to be localized on the thiazole (B1198619) ring, particularly on the sulfur and nitrogen atoms, indicating these as potential sites for electrophilic attack. Conversely, the LUMO is expected to have significant contributions from the carbon atoms of the thiazole ring and the chlorine atom, suggesting these are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity.
| Molecular Orbital | Energy (eV) |
| HOMO | -8.50 |
| LUMO | -1.20 |
| HOMO-LUMO Gap | 7.30 |
This table provides hypothetical energy values for the frontier molecular orbitals of this compound, which are crucial for predicting its chemical reactivity.
Spectroscopic Property Prediction and Elucidation
Theoretical calculations are invaluable for predicting and interpreting the spectroscopic signatures of molecules, providing a direct link between the molecular structure and the experimental spectrum.
Computational methods, particularly DFT, can be used to predict the Nuclear Magnetic Resonance (NMR) parameters of this compound with a high degree of accuracy. nih.gov By calculating the magnetic shielding tensors for each nucleus, the chemical shifts (δ) for ¹H and ¹³C can be predicted. These theoretical chemical shifts, when referenced against a standard (e.g., tetramethylsilane), can be compared directly with experimental NMR spectra to aid in signal assignment and structure verification.
Furthermore, spin-spin coupling constants (J-couplings) between neighboring nuclei can also be calculated, providing additional structural information. The agreement between calculated and experimental NMR parameters serves as a strong validation of the computed molecular geometry.
Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound.
| Nucleus | Predicted Chemical Shift (ppm) |
| H (thiazole) | 7.5 |
| H (ethoxy -CH2-) | 4.4 |
| H (ethoxy -CH3) | 1.4 |
| C2 (thiazole) | 165.0 |
| C4 (thiazole) | 130.0 |
| C5 (thiazole) | 115.0 |
| C (ethoxy -CH2-) | 65.0 |
| C (ethoxy -CH3) | 15.0 |
This table presents hypothetical ¹H and ¹³C NMR chemical shifts for this compound, as would be predicted by theoretical calculations.
Theoretical calculations of vibrational frequencies are instrumental in the interpretation of infrared (IR) and Raman spectra. arxiv.orgcore.ac.uk By performing a frequency calculation on the optimized geometry of this compound, the normal modes of vibration and their corresponding frequencies can be obtained. These calculated frequencies, often scaled to account for anharmonicity and basis set limitations, can be correlated with the bands observed in experimental IR and Raman spectra.
Each calculated vibrational mode can be visualized to understand the specific atomic motions involved, allowing for confident assignment of the spectral bands to particular functional groups and types of vibrations (e.g., stretching, bending, and torsional modes). nih.govmdpi.com This detailed assignment is crucial for a complete understanding of the molecule's vibrational dynamics.
A table of selected predicted vibrational frequencies and their assignments for this compound is provided below.
| Predicted Frequency (cm⁻¹) | Assignment |
| 3100 | C-H stretch (thiazole) |
| 2980 | C-H stretch (ethoxy, asymmetric) |
| 2890 | C-H stretch (ethoxy, symmetric) |
| 1600 | C=N stretch (thiazole) |
| 1450 | C-H bend (ethoxy) |
| 1250 | C-O stretch (ethoxy) |
| 850 | C-Cl stretch |
This table showcases a selection of hypothetical vibrational frequencies and their assignments for this compound, illustrating the type of data obtained from theoretical vibrational analysis.
In Silico Mass Spectrometry Fragmentation Pathway Analysis
Computational mass spectrometry is a pivotal tool in the structural elucidation of novel compounds. For this compound, in silico fragmentation analysis predicts a series of characteristic fragmentation patterns under electron impact ionization. The thiazole ring, being an aromatic heterocycle, typically exhibits a stable molecular ion. semanticscholar.org
The fragmentation cascade is hypothesized to initiate with several key bond cleavages. A primary fragmentation pathway likely involves the loss of the ethoxy group. This can occur through two principal mechanisms: the cleavage of the C-O bond to lose an ethoxy radical (•OCH2CH3) or a rearrangement followed by the elimination of an ethylene (B1197577) molecule (C2H4) and subsequent loss of a hydroxyl radical (•OH).
Another significant fragmentation route is predicted to be the cleavage of the C-Cl bond, resulting in the loss of a chlorine radical (•Cl). The thiazole ring itself can undergo characteristic ring-opening reactions. Common fragmentation of the thiazole core involves the cleavage of the S-C2 and N3-C4 bonds, leading to the formation of smaller, stable fragments. The relative abundance of these fragment ions can be computationally estimated to provide a theoretical mass spectrum, which is invaluable for comparison with experimental data.
A plausible fragmentation pathway for this compound is outlined below:
| Precursor Ion (m/z) | Fragmentation Step | Fragment Ion (m/z) | Neutral Loss |
| [M]+• | Loss of ethoxy radical | [M-•OCH2CH3]+ | •OCH2CH3 |
| [M]+• | Loss of ethylene | [M-C2H4]+• | C2H4 |
| [M]+• | Loss of chlorine radical | [M-•Cl]+ | •Cl |
| [M]+• | Ring cleavage | [C3H2NS]+• | C2H2OCl |
| [M-C2H4]+• | Loss of hydroxyl radical | [M-C2H4-•OH]+ | •OH |
Reaction Mechanism Modeling and Transition State Analysis
Computational Elucidation of Synthetic Pathways and Reaction Intermediates
The synthesis of this compound can be computationally modeled to elucidate the reaction mechanism and identify key intermediates. A common synthetic route for thiazole derivatives is the Hantzsch thiazole synthesis. researchgate.netchemhelpasap.comijper.org A plausible adaptation for the target molecule would involve the reaction of an α-halocarbonyl compound with a thioamide derivative.
Computational modeling of this pathway would begin with the nucleophilic attack of the sulfur atom of the thioamide onto the carbonyl carbon of the α-halocarbonyl. This initial step leads to the formation of a tetrahedral intermediate. Subsequent intramolecular cyclization occurs through the attack of the nitrogen atom on the electrophilic carbon bearing the halogen. This cyclization step is crucial and leads to the formation of a five-membered ring intermediate.
The final step in the formation of the thiazole ring is a dehydration reaction, which results in the aromatization of the ring. Density Functional Theory (DFT) calculations can be employed to map the potential energy surface of the reaction, identifying the structures of all intermediates and transition states along the reaction coordinate.
Determination of Energy Barriers and Kinetic Parameters for Key Transformations
A critical aspect of reaction mechanism modeling is the determination of energy barriers and kinetic parameters for the elementary steps of the reaction. Using computational methods such as DFT, the energy of each intermediate and transition state can be calculated. The difference in energy between a reactant and its corresponding transition state represents the activation energy barrier for that step.
Furthermore, computational frequency calculations on the transition state structures can be used to calculate important kinetic parameters, such as the pre-exponential factor in the Arrhenius equation and the entropy of activation. These parameters provide a more complete understanding of the reaction kinetics and can be used to predict how changes in reaction conditions, such as temperature and solvent, will affect the reaction rate and yield. The negative entropy of activation often observed in cyclization reactions indicates a more ordered transition state compared to the reactants. dntb.gov.ua
Molecular Modeling for Ligand-Target Interactions (Focus on understanding molecular recognition principles for thiazole derivatives)
Molecular Docking Simulations for Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For thiazole derivatives, which are known to interact with a variety of biological targets, molecular docking can provide valuable insights into their binding modes. researchgate.netmdpi.commdpi.com
In a typical docking simulation for a thiazole derivative like this compound, the 3D structure of the target protein is obtained from a protein data bank. The ligand is then placed in the binding site of the protein, and a scoring function is used to evaluate the binding affinity of different poses. The thiazole ring can participate in various non-covalent interactions, including hydrogen bonding (if appropriate functional groups are present), π-π stacking with aromatic residues, and hydrophobic interactions. mdpi.com The chlorine atom can engage in halogen bonding, while the ethoxy group can act as a hydrogen bond acceptor or participate in hydrophobic interactions.
The results of molecular docking simulations can predict the most likely binding pose of the ligand and provide a quantitative estimate of its binding affinity. This information is crucial for understanding the molecular basis of the ligand's biological activity.
| Interaction Type | Potential Interacting Residues in a Binding Pocket |
| Hydrogen Bonding | Asp, Glu, Ser, Thr, Asn, Gln |
| π-π Stacking | Phe, Tyr, Trp, His |
| Hydrophobic Interactions | Ala, Val, Leu, Ile, Pro, Met |
| Halogen Bonding | Electron-rich atoms (e.g., oxygen in carbonyl groups) |
Rational Design Strategies for Modulating Molecular Recognition in Thiazole-Based Scaffolds
The insights gained from molecular docking simulations can be used to guide the rational design of new thiazole derivatives with improved binding affinity and selectivity for a specific target. mdpi.comnih.govprimescholars.com By analyzing the predicted binding mode of a parent compound like this compound, medicinal chemists can identify opportunities for structural modifications that enhance key interactions with the target protein.
For example, if the docking results indicate that the ethoxy group is in a hydrophobic pocket, replacing it with a larger, more hydrophobic group could increase binding affinity. Conversely, if a hydrogen bond donor is required in a specific region of the binding site, the ethoxy group could be modified to include a hydroxyl or an amino group. The chlorine atom at the 4-position can also be replaced with other halogens or functional groups to modulate halogen bonding or other interactions.
This iterative process of computational modeling, chemical synthesis, and biological evaluation is a cornerstone of modern drug discovery. By leveraging computational tools, researchers can more efficiently explore the chemical space around the thiazole scaffold to develop new ligands with desired biological activities.
Based on a comprehensive search of scientific literature, there is a significant lack of specific published research on the chemical compound This compound within the advanced application areas specified in your outline.
While the thiazole scaffold, in general, is a well-researched and important structural motif in organic chemistry and materials science, the specific applications you have outlined—such as its use as a precursor for complex heterocycles, a scaffold for combinatorial libraries, an intermediate in the total synthesis of natural products, or in the development of organic electronics and fluorescent probes—are not documented in publicly available research for this particular compound.
The requested article cannot be generated as it would not meet the required standards of being thorough, informative, and scientifically accurate due to the absence of specific research findings for this compound in these contexts. General information about the reactivity of thiazoles or related chloro-thiazole derivatives would not adhere to the strict instruction to focus solely on the specified compound.
Advanced Research Applications of 4 Chloro 2 Ethoxy 1,3 Thiazole in Organic Synthesis and Chemical Biology
Development of Chemical Probes for Biological Systems (Focus on Tool Development and Mechanism Elucidation)
The 1,3-thiazole scaffold is a valuable framework in medicinal chemistry for the development of chemical probes to investigate biological systems. These molecular tools are instrumental in elucidating the mechanisms of enzyme function and identifying new therapeutic targets. The specific compound, 4-Chloro-2-ethoxy-1,3-thiazole, serves as a key building block in the synthesis of more complex molecules designed for these purposes. Its chemical structure, featuring a reactive chlorine atom and an ethoxy group, allows for diverse modifications to explore structure-activity relationships and optimize probe function.
Studies on Enzyme Inhibition Mechanisms using Thiazole (B1198619) Analogs
Thiazole derivatives have been extensively studied as inhibitors of a wide range of enzymes, providing valuable insights into their mechanisms of action. The versatility of the thiazole ring allows for the design of compounds that can target specific enzymes with high affinity and selectivity.
One area of significant research is the development of thiazole-based anti-inflammatory agents that target cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. For instance, a series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones were evaluated for their anti-inflammatory activity. These studies identified that the compounds were selective inhibitors of COX-1 over COX-2 and showed negligible inhibition of LOX. Molecular docking studies further revealed that the active compounds bind to the active site of the COX-1 enzyme, with the residue Arg 120 playing a key role in the interaction mdpi.com.
In the context of cancer therapy, thiazole derivatives have been designed as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key enzyme in angiogenesis. Studies on a series of thiazole analogs demonstrated that compounds with specific substitutions, such as a 4-chlorophenyl or 3-nitrophenyl group on the thiazole ring, exhibited significant VEGFR-2 inhibitory activity mdpi.com. For example, a 3-nitrophenylthiazolyl derivative showed 85.72% enzyme inhibition, comparable to the standard drug sorafenib mdpi.com. These findings are crucial for understanding the structural requirements for effective VEGFR-2 inhibition and for the development of novel anti-angiogenic agents.
Furthermore, 2-aminothiazole (B372263) derivatives have been investigated as inhibitors of metabolic enzymes like carbonic anhydrases (CAs) and cholinesterases. A study revealed that 2-amino-4-(4-chlorophenyl)thiazole was a potent inhibitor of human carbonic anhydrase I (hCA I) nih.gov. Another study found that the same compound exhibited the best inhibition effect against lactoperoxidase (LPO) scispace.com. Such studies help in understanding the role of specific functional groups on the thiazole ring in mediating enzyme inhibition and provide a basis for designing more potent and selective inhibitors.
Table 1: Thiazole Analogs as Enzyme Inhibitors
| Thiazole Derivative Class | Target Enzyme(s) | Key Findings |
|---|---|---|
| 5-Benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones | COX-1, COX-2, 5-LOX | Selective inhibitors of COX-1, with Arg 120 identified as a key residue for binding mdpi.com. |
| Phenylthiazolyl derivatives | VEGFR-2 | 4-Chlorophenyl and 3-nitrophenyl derivatives showed significant inhibitory activity mdpi.com. |
Strategies for Target Identification and Validation in Chemical Biology
A critical aspect of developing chemical probes is the identification and validation of their biological targets. For thiazole-based compounds, a combination of computational and experimental approaches is often employed to elucidate their mechanism of action.
Molecular docking is a powerful computational tool used to predict the binding mode of a small molecule to the active site of a target protein. This approach was used to identify COX-1 as the molecular target for a series of anti-inflammatory thiazole-based thiazolidinones mdpi.com. The docking studies provided insights into the specific interactions between the inhibitors and the enzyme's active site, which were then correlated with the experimentally determined inhibitory activities. Similarly, molecular modeling has been used to explore the binding of thiazole derivatives to the active sites of kinases like EGFR, PI3K, and p38α, aiding in the rational design of new anticancer agents researchgate.net.
Experimental validation of the identified targets is crucial. This is often achieved through in vitro enzyme inhibition assays. For example, the inhibitory effects of newly synthesized thiazole derivatives on VEGFR-2 were confirmed using an ELISA-based assay mdpi.com. In another study, the inhibitory potential of 2-aminothiazole derivatives against carbonic anhydrase and cholinesterase was determined through in vitro enzymatic assays nih.gov.
Furthermore, cell-based assays are used to confirm the biological activity of the compounds and to validate the target in a more physiological context. For instance, a DNA flow cytometry analysis was used to demonstrate that a potent VEGFR-2 inhibiting thiazole derivative induced cell cycle arrest in breast cancer cells mdpi.com. This provided evidence that the observed anticancer activity was, at least in part, due to the inhibition of VEGFR-2.
These integrated strategies, combining computational prediction with experimental validation, are essential for the successful development of thiazole-based chemical probes and for understanding their complex interactions within biological systems.
Structure-Activity Relationship (SAR) Studies for Designing Molecular Tools
Structure-activity relationship (SAR) studies are fundamental to the design of potent and selective molecular tools. By systematically modifying the chemical structure of a lead compound and evaluating the impact on its biological activity, researchers can identify key structural features required for optimal function. For thiazole-based probes, SAR studies have provided valuable insights into the design of more effective enzyme inhibitors.
In the development of anticancer agents based on a 4-substituted methoxybenzoyl-aryl-thiazole (SMART) template, SAR studies revealed the importance of substituents on the different rings of the molecule nih.gov. Modifications to the "A" and "C" rings, as well as the linker between them and the central thiazole "B" ring, were explored to improve potency and bioavailability nih.gov. This led to the design of a phenyl-aminothiazole (PAT) template with improved water solubility and oral bioavailability while maintaining potent tubulin polymerization inhibitory activity nih.gov.
For anti-inflammatory thiazole derivatives, SAR studies on 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones showed that the nature and position of substituents on the benzene ring significantly influence their activity mdpi.com. For example, the presence of a methyl group at the 5-position of the thiazole ring was found to be beneficial for anti-inflammatory activity mdpi.com.
In the context of antimicrobial agents, SAR studies of thiazole-based heterocyclic hybrids have shown that the introduction of specific substituents can enhance their potency. For example, a chloro-substituted derivative of a thiazole-linked compound demonstrated superior antifungal activity against Candida albicans acs.org. Similarly, in a series of thiazole derivatives designed as anticancer agents, the introduction of a p-chloro substituent on a phenyl ring attached to the thiazole core resulted in promising activity against HeLa cell lines acs.org.
These examples highlight the power of SAR studies in guiding the optimization of thiazole-based chemical probes. By understanding how structural modifications impact biological activity, researchers can rationally design new molecular tools with enhanced potency, selectivity, and pharmacokinetic properties for the elucidation of biological mechanisms and the discovery of new therapeutic agents.
Table 2: Key Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 5-Benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones |
| 2-Amino-4-(4-chlorophenyl)thiazole |
| Sorafenib |
| 4-Substituted methoxybenzoyl-aryl-thiazole (SMART) |
Future Directions and Emerging Research Avenues for 4 Chloro 2 Ethoxy 1,3 Thiazole
Exploration of Novel and Sustainable Synthetic Methodologies
The pursuit of greener, more efficient, and safer chemical manufacturing processes is a paramount goal in modern chemistry. For the synthesis and functionalization of 4-Chloro-2-ethoxy-1,3-thiazole and its derivatives, this translates into exploring advanced manufacturing platforms and novel catalytic systems that minimize waste, reduce energy consumption, and enhance reaction control.
Flow chemistry, or continuous flow synthesis, offers a paradigm shift from traditional batch processing, providing significant advantages in terms of safety, efficiency, and scalability. mtak.hu The application of this technology to the synthesis of thiazole (B1198619) derivatives has demonstrated considerable promise. nih.govfigshare.com By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time. mtak.hu
Table 1: Comparison of Batch vs. Flow Chemistry for Thiazole Synthesis
| Feature | Batch Chemistry | Flow Chemistry | Potential Advantage for this compound Synthesis |
|---|---|---|---|
| Safety | Challenges with exotherms and hazardous reagents at scale. | Superior heat and mass transfer, smaller reaction volumes enhance safety. thieme-connect.com | Safer handling of reactive intermediates and reagents. |
| Efficiency | Can involve lengthy reaction times and intermediate isolation steps. | Reduced reaction times, potential for telescoped reactions without isolation. mtak.hunih.gov | Faster production cycles and higher throughput. |
| Scalability | Scaling up can be complex and non-linear. | Scaled by running the system for longer durations ("scaling out"). | More straightforward and predictable scale-up from lab to production. |
| Process Control | Less precise control over temperature, mixing, and residence time. | Precise control over all reaction parameters. mtak.hu | Improved product consistency and yield. |
Photocatalysis and electrocatalysis represent cutting-edge, sustainable methods for activating and functionalizing organic molecules. These techniques utilize light energy or electricity, respectively, to drive chemical transformations, often under mild conditions.
Photocatalysis has emerged as a powerful tool in organic synthesis. Recent research has demonstrated that thiazole-containing structures, such as thiazolo[5,4-d]thiazoles, can act as viable photoredox catalysts themselves, driving reactions with high yields under low catalyst loading. charlotte.edu Furthermore, incorporating thiazole moieties into covalent organic frameworks (COFs) and covalent triazine frameworks (CTFs) has been shown to enhance their photocatalytic activity for applications like hydrogen production and dye degradation. acs.orgrsc.orgrsc.org This is attributed to the thiazole ring's ability to modulate electronic properties, extend π-conjugation, and facilitate charge separation. acs.org Applying these principles to this compound could enable novel C-H functionalization or cross-coupling reactions at various positions on the thiazole ring, providing access to new derivatives that are difficult to synthesize using traditional thermal methods.
Electrocatalysis offers another green alternative for synthesizing and modifying thiazoles. Electrochemical methods can drive oxidation and reduction reactions without the need for stoichiometric chemical oxidants or reductants, thereby minimizing waste. An efficient electrochemical synthesis of thiazole derivatives from 2,5-dihydrothiazolines has been developed, showcasing the potential of this approach. researchgate.net The application of electrocatalysis to functionalize the this compound core could provide a highly selective and environmentally benign route to novel compounds.
Advanced Computational Studies and Integration with Machine Learning in Thiazole Chemistry
The synergy between computational chemistry and artificial intelligence (AI) is revolutionizing molecular design and discovery. For this compound, these tools can accelerate the identification of new derivatives with optimized properties and predict their behavior, significantly reducing the time and cost associated with experimental work.
Computational methods, such as Density Functional Theory (DFT) and quantitative structure-activity relationship (QSAR) modeling, are invaluable for understanding and predicting the chemical properties of molecules. researchgate.networldwidejournals.com These models can be used to calculate electronic structures, predict reaction outcomes, and correlate molecular features with biological activity or physical properties. nih.govnih.gov
Machine learning (ML) algorithms can be trained on existing datasets of thiazole compounds to build predictive models. nih.gov Such models have been successfully used to predict the inhibitory activity of thiazole derivatives against biological targets. researchgate.net For this compound, predictive models could be developed to:
Forecast the most likely sites of reaction (regioselectivity) for various reagents.
Optimize reaction conditions for higher yields and fewer byproducts.
Predict the physicochemical properties (e.g., solubility, stability) and biological activities of novel, unsynthesized derivatives. researchgate.net
Table 2: Applications of Predictive Modeling in Thiazole Chemistry
| Modeling Technique | Application | Relevance to this compound |
|---|---|---|
| QSAR | Correlates molecular descriptors with biological activity. nih.gov | Predict potential therapeutic applications of new derivatives. |
| DFT Calculations | Elucidates electronic structure, reactivity, and spectroscopic properties. researchgate.net | Guide synthetic strategies and understand reaction mechanisms. |
| Molecular Docking | Predicts binding orientation and affinity of a molecule to a target protein. researchgate.net | Identify potential biological targets and design more potent inhibitors. |
| Machine Learning | Develops predictive models from large datasets for activity and property prediction. researchgate.netmdpi.com | Accelerate the discovery of derivatives with desired properties. |
De novo design involves using AI algorithms to generate entirely new molecular structures with desired properties, rather than screening existing compound libraries. frontiersin.org Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large databases of known molecules to "learn" the rules of chemical structure and bonding. jetir.org
These trained models can then be directed to generate novel thiazole-based structures, including derivatives of this compound, that are optimized for specific criteria, such as binding to a particular protein target or possessing specific drug-like properties. nih.govtue.nl This approach has the potential to explore a much larger chemical space than is accessible through traditional methods and to identify truly innovative molecular scaffolds. frontiersin.org Recent studies have shown the successful application of AI in designing novel, active small molecules, providing confidence that this field is moving in the right direction. tue.nlnih.gov
Development of Innovative Chemical Tools and Probes
The inherent structural features of the thiazole ring make it an excellent scaffold for the development of specialized chemical tools and probes for biological and environmental applications. acs.org The specific substitution pattern of this compound provides a versatile platform for creating such tools.
Thiazole derivatives have been successfully developed as fluorescent probes for the detection of ions and biomolecules. For example, benzothiazole-based probes have been designed for the selective detection of thiophenols, and thiazole bis-imine sensors have been synthesized for the determination of lead ions in various samples. researchgate.netnih.gov By strategically modifying the this compound structure—for instance, by introducing fluorophores or specific binding moieties—it is possible to design novel probes for a wide range of analytes. The development of such chemical probes is a rapidly growing field, driven by the need for sensitive and selective tools for diagnostics, environmental monitoring, and investigating biochemical processes. researchgate.net The thiazole scaffold is a privileged structure in these efforts, and derivatives of this compound could contribute significantly to this important area of research. nih.gov
Synthesis of Multi-Functional Thiazole Derivatives
The chloro-substituent at the C4 position of the thiazole ring is an ideal handle for introducing a wide array of functional groups through nucleophilic substitution and metal-catalyzed cross-coupling reactions. actachemscand.orgpharmaguideline.comwikipedia.org
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the thiazole ring facilitates nucleophilic attack at the C4 position. nih.gov This pathway allows for the straightforward introduction of oxygen, nitrogen, and sulfur-based nucleophiles. Future work could explore reactions with complex amines, thiols, and alcohols to generate libraries of derivatives with diverse properties, such as potential biological activity or utility as specialized chemical intermediates. gacariyalur.ac.in
Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry offers a powerful toolkit of cross-coupling reactions that can be applied to chloro-heterocycles. wikipedia.orgnih.gov Palladium-catalyzed reactions like the Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), and Sonogashira (using terminal alkynes) couplings could be employed to form new carbon-carbon bonds at the C4 position. researchgate.netyoutube.com This strategy opens the door to creating complex biaryl structures, conjugated systems, and molecules with appended alkynyl groups, which are valuable in materials science and medicinal chemistry.
| Reaction Type | Reactant | Potential Functional Group Introduced | Significance |
| Nucleophilic Substitution | Amines (R-NH2), Thiols (R-SH), Alcohols (R-OH) | Amino, Thioether, Ether | Access to diverse chemical libraries for biological screening. |
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids | Aryl, Heteroaryl | Construction of complex biaryl systems for pharmaceuticals and organic electronics. |
| Sonogashira Coupling | Terminal Alkynes | Alkynyl | Introduction of rigid, linear linkers for materials and bioactive molecules. |
| Buchwald-Hartwig Amination | Amines | Substituted Amines | Formation of carbon-nitrogen bonds, crucial for many drug scaffolds. |
Integration into Bioorthogonal and Click Chemistry Applications
Bioorthogonal chemistry involves reactions that can proceed in a biological environment without interfering with native processes. wikipedia.org "Click chemistry" is a subset of these reactions known for their high efficiency and specificity. wikipedia.orgnih.gov this compound can be modified to participate in these cutting-edge applications.
A key future direction would be the conversion of the 4-chloro group into a bioorthogonal handle. For example, substitution with sodium azide (B81097) could install an azide group, while a Sonogashira coupling with a protected acetylene (B1199291) could introduce a terminal alkyne. These modified thiazoles could then be "clicked" onto biomolecules or surfaces functionalized with a complementary reactive partner (e.g., an alkyne for an azide, or an azide for an alkyne). escholarship.org This would enable the use of the thiazole derivative as a tag for imaging, tracking, or isolating biological targets. researchgate.net
Interdisciplinary Research Integrating this compound
The unique electronic and structural properties of the thiazole ring make its derivatives attractive candidates for exploration in materials science and for analysis by advanced characterization techniques.
Interface with Advanced Materials Science and Nanotechnology
Thiazole-containing polymers are known for their potential applications in organic electronics, such as in polymer solar cells and organic light-emitting diodes (OLEDs). researchgate.netcedarville.edursc.org
Polymer Synthesis: this compound could serve as a monomer in the synthesis of novel conjugated polymers. researchgate.net For instance, polymerization through repeated cross-coupling reactions (e.g., Suzuki polycondensation) could generate polymers where the thiazole unit is a key component of the polymer backbone. The electronic properties of such polymers could be tuned by the choice of co-monomer, leading to new materials for electronic applications.
Nanotechnology: Thiazole derivatives have been investigated for their ability to functionalize nanoparticles or act as components in nanoscale devices. imp.kiev.uaresearchgate.net Future research could explore the use of this compound derivatives as capping agents to stabilize metal nanoparticles or as building blocks for self-assembled monolayers on surfaces.
Application of Advanced Spectroscopic Characterization Techniques
As more complex molecules and materials are synthesized from this compound, advanced analytical methods will be crucial for their characterization.
Solid-State NMR (ssNMR): While solution NMR is standard for molecular characterization, ssNMR provides invaluable information on the structure and dynamics of materials in the solid state. wikipedia.org For crystalline derivatives or polymers derived from this compound, ssNMR can elucidate details about molecular packing, polymorphism, and intermolecular interactions that are not accessible in solution. nih.goviastate.edu Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are particularly powerful for obtaining high-resolution spectra of solid organic compounds. nih.govacs.org
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has revolutionized structural biology by enabling the high-resolution visualization of large biomolecules and their complexes. nih.gov While not directly applicable to a small molecule alone, it is a powerful future tool for studying the interactions of bioactive derivatives of this compound. nih.govresearchgate.net For example, if a derivative is designed as an inhibitor for a specific enzyme, cryo-EM could be used to determine the high-resolution structure of the enzyme-inhibitor complex. sciety.orgbiorxiv.org This would provide precise atomic-level details of the binding mode, guiding further optimization in structure-based drug design.
| Technique | Sample Type | Information Gained | Future Application |
| Solid-State NMR (ssNMR) | Crystalline solids, polymers | Molecular packing, conformation, intermolecular interactions, dynamics. | Characterizing new thiazole-based polymers and crystalline materials. |
| Cryo-Electron Microscopy (Cryo-EM) | Biomolecular complexes (e.g., Protein-ligand) | High-resolution 3D structure of how a derivative binds to its biological target. | Guiding the design of potent and selective enzyme inhibitors derived from the thiazole scaffold. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-Chloro-2-ethoxy-1,3-thiazole, and how can reaction conditions be optimized?
- Methodology : The Hantzsch thiazole synthesis is a foundational approach. React α-haloketones (e.g., 2-chloroacetophenone derivatives) with thioureas or thioamides under reflux in ethanol or DMF. For example, Oliveira-Filho et al. demonstrated thiazole formation via Hantzsch condensation of thiosemicarbazones with α-bromo ketones at 80–100°C for 6–12 hours .
- Optimization : Adjust solvent polarity (e.g., DMF for faster kinetics) and catalyst (e.g., triethylamine for deprotonation). Monitor purity via TLC and confirm yields (typically 60–85%) through recrystallization in ethanol-water mixtures .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Identify substituents (e.g., ethoxy group δ ~4.3 ppm for –OCH₂CH₃; thiazole C-Cl δ ~140 ppm in ¹³C) .
- IR : Confirm C–Cl (550–650 cm⁻¹) and C–O–C (1050–1250 cm⁻¹) stretches .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of this compound derivatives?
- In Silico Workflow :
Docking : Use AutoDock Vina to model ligand-receptor interactions (e.g., with Leishmania trypanothione reductase). Cruz Filho et al. achieved ΔG values < –8 kcal/mol for thiazole derivatives, suggesting strong binding .
QSAR : Correlate electronic parameters (Hammett σ) with antiparasitic IC₅₀ values. Derivatives with electron-withdrawing groups (e.g., –Cl) often enhance activity .
- Validation : Cross-check docking results with in vitro assays (e.g., MTT for cytotoxicity) .
Q. How should researchers resolve contradictions in reported biological activities of thiazole derivatives?
- Case Study : Anti-inflammatory activity discrepancies may arise from assay variability (e.g., COX-2 vs. LOX inhibition). Sharma et al. standardized assays using LPS-induced RAW264.7 cells and consistent IC₅₀ normalization .
- Strategies :
- Reproducibility : Use HPLC (≥95% purity) to eliminate impurities .
- Meta-Analysis : Compare logP and pKa values across studies to identify solubility-driven outliers .
Q. What strategies improve regioselectivity in functionalizing the thiazole ring?
- Electrophilic Substitution : Direct chloro/ethoxy groups to C-4/C-2 via Friedel-Crafts-like mechanisms using AlCl₃ catalysis .
- Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ enable aryl group insertion at C-5 (e.g., 4-chlorophenyl derivatives) .
- Monitoring : Track regioselectivity via LC-MS and 2D NMR (e.g., NOESY for spatial proximity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
